molecular formula C26H32N2O4S B11416876 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11416876
M. Wt: 468.6 g/mol
InChI Key: CHHQXTPCFRGOCV-UHFFFAOYSA-N
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Description

2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran and benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran and benzothiophene rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-ETHOXYPROPYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its combined benzofuran and benzothiophene structure, which may confer unique biological activities and applications not seen in other similar compounds.

Properties

Molecular Formula

C26H32N2O4S

Molecular Weight

468.6 g/mol

IUPAC Name

2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H32N2O4S/c1-4-31-11-7-10-27-25(30)24-19-8-5-6-9-21(19)33-26(24)28-22(29)14-18-15-32-20-13-16(2)12-17(3)23(18)20/h12-13,15H,4-11,14H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

CHHQXTPCFRGOCV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C

Origin of Product

United States

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